Levomedetomidine-13C,d3 (hydrochloride)
CAS No.:
Cat. No.: VC16652598
Molecular Formula: C13H17ClN2
Molecular Weight: 240.75 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H17ClN2 |
|---|---|
| Molecular Weight | 240.75 g/mol |
| IUPAC Name | 5-[(1R)-2,2,2-trideuterio-1-(2,3-dimethylphenyl)(213C)ethyl]-1H-imidazole;hydrochloride |
| Standard InChI | InChI=1S/C13H16N2.ClH/c1-9-5-4-6-12(10(9)2)11(3)13-7-14-8-15-13;/h4-8,11H,1-3H3,(H,14,15);1H/t11-;/m1./s1/i3+1D3; |
| Standard InChI Key | VPNGEIHDPSLNMU-JRNCIYKXSA-N |
| Isomeric SMILES | [2H][13C]([2H])([2H])[C@H](C1=CC=CC(=C1C)C)C2=CN=CN2.Cl |
| Canonical SMILES | CC1=C(C(=CC=C1)C(C)C2=CN=CN2)C.Cl |
Introduction
Chemical and Structural Characteristics
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 240.75 g/mol |
| IUPAC Name | 5-[(1R)-2,2,2-trideuterio-1-(2,3-dimethylphenyl)(2-13C)ethyl]-1H-imidazole;hydrochloride |
| Canonical SMILES | CC1=C(C(=CC=C1)C(C)C2=CN=CN2)C.Cl |
| PubChem CID | 163322211 |
Isotopic Labeling Strategy
The incorporation of carbon-13 and deuterium achieves two objectives:
-
Metabolic Tracing: Carbon-13 allows detection via mass spectrometry, distinguishing the compound from endogenous molecules.
-
Kinetic Isotope Effect Mitigation: Deuterium’s minimal kinetic isotope effect ensures the labeled compound’s pharmacokinetics mirror the unlabeled parent drug .
Mechanism of Action
Alpha-2 Adrenergic Receptor Agonism
Like levomedetomidine, the labeled derivative binds preferentially to alpha-2 adrenergic receptors ( selectivity ratio > 1,600:1). Activation of these receptors in the locus coeruleus and spinal cord inhibits norepinephrine release, producing dose-dependent sedation and analgesia . At higher concentrations, the compound exhibits peripheral vasoconstrictive effects due to -receptor activation in vascular smooth muscle .
Synthesis and Analytical Characterization
Synthetic Methodology
Synthesis involves nucleophilic substitution reactions to introduce deuterium at the ethyl group and carbon-13 at the benzylic position. Key steps include:
-
Deuteration: Reaction of levomedetomidine with deuterated reagents (e.g., ) under acidic catalysis.
-
Carbon-13 Incorporation: Use of -labeled ethyl iodide in a Grignard reaction.
-
Salt Formation: Precipitation with hydrochloric acid to yield the hydrochloride salt.
Reaction yields typically range from 65–75%, with purity > 98% confirmed by nuclear magnetic resonance spectroscopy.
High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)
Plasma concentrations of Levomedetomidine-13C,d3 are quantified using HPLC-MS/MS with a triple-quadrupole detector . The method employs:
-
Chromatographic Conditions: Chiral column (e.g., Chiralpak AD-H), mobile phase of 10 mM ammonium acetate (pH 4.5) and acetonitrile with 0.1% formic acid .
-
Mass Transitions: Precursor ion 201.2 → product ion 95.1 for levomedetomidine; internal standard -medetomidine at 204.2 → 98.05 .
Table 2: HPLC-MS/MS Validation Parameters
| Parameter | Value |
|---|---|
| Linear Range | 0.10–50.0 ng/mL |
| Accuracy | 94.4–99.8% |
| Intraday Precision | < 8% RSD |
| LOD | 0.05 ng/mL |
Pharmacokinetic and Metabolic Research
Distribution and Clearance
In ovine models, intramuscular administration of levomedetomidine analogs shows rapid absorption ( = 15–30 minutes) and extensive tissue distribution . The labeled compound’s volume of distribution () exceeds 2 L/kg, indicating high lipid solubility and CNS penetration .
Metabolic Pathways
Levomedetomidine-13C,d3 undergoes hepatic metabolism via cytochrome P450 2A6 (CYP2A6)-mediated hydroxylation, followed by glucuronidation. Isotopic labeling enables precise tracking of metabolites such as 3-hydroxylevomedetomidine-glucuronide, which accounts for 70% of urinary excretion.
Applications in Anesthetic Research
Sedative Protocols
Studies in sheep demonstrate that co-administration with MK-467 (a peripheral -antagonist) mitigates the hypertensive phase of levomedetomidine while preserving sedation . For example, a dose of 300 μg/kg MK-467 reduces mean arterial pressure by 22% compared to levomedetomidine alone .
Veterinary Medicine
The compound’s stability under physiological conditions makes it valuable for prolonged sedation in large animals. Research shows that labeled levomedetomidine, combined with ketamine, provides 90 minutes of effective sedation in sheep with minimal respiratory depression .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume